
t-TUCB
Übersicht
Beschreibung
trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure: (t-TUCB) ist ein potenter Inhibitor der löslichen Epoxidhydrolase (sEH). Diese Verbindung hat aufgrund ihrer entzündungshemmenden und schmerzstillenden Eigenschaften große Aufmerksamkeit erlangt. Sie wurde umfassend auf ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von neuropathischen Schmerzen und Herz-Kreislauf-Erkrankungen, untersucht .
Wissenschaftliche Forschungsanwendungen
Brown Adipogenesis
Research indicates that t-TUCB plays a significant role in promoting brown adipogenesis, which is crucial for energy expenditure and combating obesity. In a study conducted on murine models, this compound was shown to significantly increase the expression of key genes involved in brown fat differentiation, including Ucp1 and Pgc-1α, as well as proteins such as UCP1 and PGC-1α, thereby enhancing mitochondrial respiration and lipid metabolism .
Key Findings:
- Increased Gene Expression: this compound treatment elevated mRNA levels of brown adipocyte markers.
- Enhanced Mitochondrial Activity: It increased oxygen consumption rates in treated cells, indicating improved mitochondrial function.
Lipid Metabolism
This compound has been shown to decrease serum triglycerides in diet-induced obese mice when delivered via mini osmotic pumps. This effect is attributed to the upregulation of lipid metabolic genes in the interscapular brown adipose tissue (iBAT), suggesting its potential utility in managing dyslipidemia associated with obesity .
Table 1: Effects of this compound on Lipid Metabolism Genes
Gene | Effect of this compound Treatment |
---|---|
Ucp1 | Increased |
Pgc-1α | Increased |
Atgl | Increased |
Hsl | Increased |
Myocardial Ischemic Injury
This compound has demonstrated cardioprotective properties against isoproterenol-induced myocardial ischemic injury in rat models. The compound significantly prevented increases in heart weight and serum biomarkers such as CK-MB and LDH, which are indicative of cardiac damage .
Key Findings:
- Reduction in Cardiac Injury Markers: Significant decreases in CK-MB and LDH levels were observed with this compound pretreatment.
- Dose-Dependent Effects: The protective effects were noted at doses of 10 and 30 mg/kg.
Liver Fibrosis
In addition to its cardiovascular benefits, this compound has been shown to alleviate liver fibrosis and portal hypertension by attenuating inflammatory responses and oxidative stress . This suggests its potential application in treating liver-related diseases.
Anti-Cancer Potential
Recent studies have explored the anti-cancer properties of this compound through its inhibition of sEH, which may lead to reduced tumor growth rates. The compound's modulation of inflammatory pathways could potentially enhance the efficacy of existing cancer therapies .
Case Study:
In vitro studies indicated that this compound reduced proliferation rates in various cancer cell lines, highlighting its potential as an adjunct therapy in oncology.
Wirkmechanismus
Target of Action
t-TUCB, also known as UC-1728, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of bioactive epoxy fatty acids (EpFAs), converting them into less active diols .
Mode of Action
UC-1728 interacts with sEH by binding to it and inhibiting its activity . This inhibition prevents the conversion of EpFAs into diols, thereby stabilizing the levels of EpFAs in the body .
Biochemical Pathways
The primary biochemical pathway affected by UC-1728 is the metabolism of EpFAs. By inhibiting sEH, UC-1728 prevents the breakdown of these bioactive compounds, leading to their stabilization . This can have various downstream effects, depending on the specific roles of the EpFAs .
Pharmacokinetics
It is known that the compound is potent and orally available , suggesting good bioavailability.
Result of Action
The inhibition of sEH by UC-1728 has been associated with various molecular and cellular effects. For instance, it has been shown to alleviate liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats . It also minimizes ischemia-reperfusion-induced cardiac damage in normal, hypertensive, and diabetic rats . In addition, it has been found to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity in mice .
Biochemische Analyse
Biochemical Properties
t-TUCB interacts with the enzyme soluble epoxide hydrolase, inhibiting its activity. This interaction stabilizes the bioactive epoxy fatty acids, preventing their conversion into less active diols . The nature of this interaction is inhibitory, with this compound acting as a potent inhibitor of sEH .
Cellular Effects
This compound has been shown to influence cell function, particularly in brown adipose tissue (BAT). It promotes brown adipogenesis and reduces serum triglycerides in diet-induced obesity . Although it does not change body weight, fat pad weight, or glucose and insulin tolerance, this compound increases protein expression of genes important for lipid metabolism in BAT .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to soluble epoxide hydrolase and inhibiting its activity. This prevents the conversion of bioactive epoxy fatty acids into less active diols, thereby stabilizing the EpFAs .
Dosage Effects in Animal Models
It has been used in studies involving diet-induced obesity in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of epoxy fatty acids. By inhibiting soluble epoxide hydrolase, it prevents the conversion of these bioactive compounds into less active diols .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure umfasst mehrere SchritteDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu beschleunigen .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit sicherzustellen, sowie die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen: trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Harnstoff- und Trifluormethoxygruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure verwendet werden, umfassen organische Lösungsmittel wie DMSO, Katalysatoren und Basen, um die Substitutionsreaktionen zu ermöglichen. Die Reaktionsbedingungen beinhalten oft moderate Temperaturen und kontrollierte pH-Werte .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Der Schwerpunkt liegt in erster Linie darauf, die Integrität der Harnstoff- und Trifluormethoxygruppen zu erhalten, während gleichzeitig neue funktionelle Gruppen eingeführt oder bestehende modifiziert werden .
Vergleich Mit ähnlichen Verbindungen
trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure wird mit anderen Inhibitoren der löslichen Epoxidhydrolase verglichen, wie zum Beispiel:
- Triclocarban (TCC)
- 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff (TPPU)
- 1,3-Bis(4-Methoxybenzyl)harnstoff (MMU)
Einzigartigkeit: trans-4-[4-(3-Trifluormethoxyphenyl)-ureido]-cyclohexyloxy-benzoesäure ist einzigartig aufgrund seiner potenten inhibitorischen Aktivität und spezifischen strukturellen Merkmale, wie zum Beispiel der Trifluormethoxygruppe, die zu ihrer hohen Bindungsaffinität und Selektivität für die lösliche Epoxidhydrolase beitragen .
Biologische Aktivität
t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), with significant implications for various biological activities, particularly in cardiovascular health and metabolic processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound primarily functions as an sEH inhibitor , exhibiting an IC50 value of 0.9 nM . This inhibition enhances the phosphorylation of endothelial nitric oxide synthase (eNOS) and promotes nitric oxide (NO) release, leading to various physiological effects including anti-inflammatory and antinociceptive properties .
Key Biological Activities
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties by suppressing the activation of hepatic stellate cells (HSCs) and reducing hepatic fibrosis through the inhibition of the NF-κB/IκBα signaling pathway .
- Cardioprotective Effects : Research has shown that this compound offers cardioprotective benefits in models of myocardial injury. It reduces myocardial infarct size and improves cardiac function following ischemic events .
- Metabolic Regulation : this compound promotes brown adipogenesis, enhancing mitochondrial activity and lipid metabolism genes in adipose tissues. This effect is particularly relevant in obesity models, where it lowers serum triglycerides without significantly altering body weight or glucose metabolism .
Cardioprotective Activity
A study involving male Wistar rats evaluated the cardioprotective effects of this compound administered at varying doses (3, 10, and 30 mg/kg). The results indicated significant improvements in cardiac parameters post-isoproterenol (ISO) administration:
Groups | QTc interval (s) | ST height (mV) | CK-MB (IU/L) | LDH (U/L) |
---|---|---|---|---|
Normal | 0.147±0.015 | 0.036±0.032 | 76.14±13.38 | 699.2±55.8 |
Control | 0.206±0.008 * | −0.157±0.032 * | 163.90±15.50 * | 1612.1±215.7 * |
This compound (3 mg/kg) | 0.191±0.009 † | 0.015±0.002 † | 116.70±17.68 | 1318.2±179.6 |
This compound (10 mg/kg) | 0.164±0.006 † | 0.050±0.021 † | 96.29±12.11 † | 874.4±97.8 † |
This compound (30 mg/kg) | 0.163±0.010 † | −0.013±0.021 † | 98.71±14.07 † | 968.6±144.3 † |
*Values represent mean ± SEM; n=6 per group; *p < 0.05 vs Normal.
Effects on Lipid Metabolism
Another study assessed the impact of this compound on lipid metabolism in diet-induced obese mice:
Groups | Serum Triglycerides (mg/dL) |
---|---|
Control | High |
This compound | Significantly reduced |
This indicates that this compound effectively lowers serum triglycerides, suggesting its potential role in managing metabolic disorders .
Eigenschaften
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFKCZZXOGEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.